molecular formula C11H15NO3 B8744281 Methyl 3-(3-aminopropoxy)benzoate

Methyl 3-(3-aminopropoxy)benzoate

Cat. No. B8744281
M. Wt: 209.24 g/mol
InChI Key: IHZXWGSXWMRLMR-UHFFFAOYSA-N
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Patent
US07795283B2

Procedure details

Following the procedure described for methyl 3-(4-aminophenyl)cyclopentanecarboxylate, replacing methyl 3-(4-nitrophenyl)cyclopentanecarboxylate (Intermediate 84 (i)) with methyl 3-(3-{[(benzyloxy)carbonyl]amino}propoxy)benzoate and using EtOAc as solvent instead of EtOH the title compound was obtained; 1H NMR δ 1.77-1.83 (2H, m), 2.70 (2H, t), 3.86 (3H, s), 4.09 (2H, t), 7.21-7.23 (1H, m), 7.43 (2H, t), 7.54 (1H, d); MS m/e MH+ 210.
Name
methyl 3-(4-aminophenyl)cyclopentanecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Intermediate 84
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methyl 3-(3-{[(benzyloxy)carbonyl]amino}propoxy)benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
NC1C=CC(C2CCC(C(OC)=O)C2)=CC=1.C(OC([NH:27][CH2:28][CH2:29][CH2:30][O:31][C:32]1[CH:33]=[C:34]([CH:39]=[CH:40][CH:41]=1)[C:35]([O:37][CH3:38])=[O:36])=O)C1C=CC=CC=1.CCO>CCOC(C)=O>[NH2:27][CH2:28][CH2:29][CH2:30][O:31][C:32]1[CH:33]=[C:34]([CH:39]=[CH:40][CH:41]=1)[C:35]([O:37][CH3:38])=[O:36]

Inputs

Step One
Name
methyl 3-(4-aminophenyl)cyclopentanecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)C1CC(CC1)C(=O)OC
Step Two
Name
Intermediate 84
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)C1CC(CC1)C(=O)OC
Step Three
Name
methyl 3-(3-{[(benzyloxy)carbonyl]amino}propoxy)benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NCCCOC=1C=C(C(=O)OC)C=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCCCOC=1C=C(C(=O)OC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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